molecular formula C24H30N2O5S B018775 benzyl 2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate CAS No. 83283-22-1

benzyl 2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate

Cat. No.: B018775
CAS No.: 83283-22-1
M. Wt: 458.6 g/mol
InChI Key: VXMOSAIXJLMRBW-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

N-Boc-S-Bzl-L-Cys-Gly-OBzl is widely used in scientific research, particularly in:

Future Directions

The future directions of “N-Boc-S-Bzl-L-Cys-Gly-OBzl” would be determined by the research objectives of the scientists or researchers using this compound. As a biochemical used in proteomics research , it could be used in a variety of experimental contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-S-Bzl-L-Cys-Gly-OBzl typically involves the protection of cysteine and glycine residues. The process begins with the protection of the cysteine thiol group using a benzyl (Bzl) group. The amino group of cysteine is then protected with a tert-butoxycarbonyl (Boc) group. The glycine residue is esterified with benzyl alcohol (OBzl). The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM) and catalysts like dicyclohexylcarbodiimide (DCC) for coupling reactions .

Industrial Production Methods

Industrial production of N-Boc-S-Bzl-L-Cys-Gly-OBzl follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-Boc-S-Bzl-L-Cys-Gly-OBzl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Boc-S-Bzl-L-Cys-Gly-OBzl involves its role as a protected peptide intermediate. The Boc and Bzl groups protect the amino and thiol groups, respectively, during peptide synthesis. These protecting groups are removed under specific conditions to yield the active peptide, which can then interact with molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-L-Cys-Gly-OBzl: Lacks the benzyl protection on the thiol group.

    N-Boc-S-Bzl-L-Cys-OBzl: Lacks the glycine residue.

    N-Boc-L-Cys-Gly: Lacks both benzyl protections.

Uniqueness

N-Boc-S-Bzl-L-Cys-Gly-OBzl is unique due to its dual protection of the cysteine thiol and amino groups, making it highly versatile in peptide synthesis. This dual protection allows for selective deprotection and functionalization, which is crucial in the synthesis of complex peptides .

Properties

IUPAC Name

benzyl 2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5S/c1-24(2,3)31-23(29)26-20(17-32-16-19-12-8-5-9-13-19)22(28)25-14-21(27)30-15-18-10-6-4-7-11-18/h4-13,20H,14-17H2,1-3H3,(H,25,28)(H,26,29)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMOSAIXJLMRBW-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl 2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate
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benzyl 2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate
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benzyl 2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate
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Reactant of Route 4
benzyl 2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate
Reactant of Route 5
Reactant of Route 5
benzyl 2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate
Reactant of Route 6
Reactant of Route 6
benzyl 2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate

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